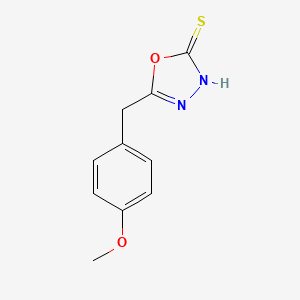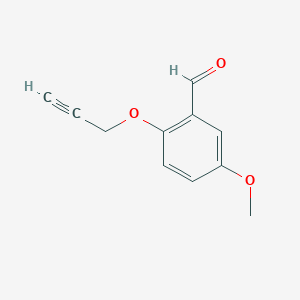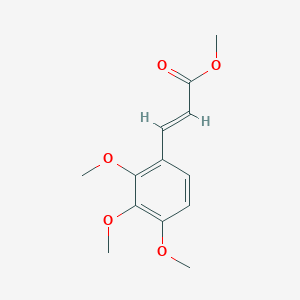
methyl (2E)-3-(2,3,4-trimethoxyphenyl)acrylate
説明
Methyl (2E)-3-(2,3,4-trimethoxyphenyl)acrylate is a chemical compound that is part of the acrylate family, which are derivatives of acrylic acid and are known for their reactivity and ability to polymerize. While the specific compound is not directly studied in the provided papers, related compounds such as methyl acrylate and its derivatives are extensively researched due to their applications in polymer science and materials engineering.
Synthesis Analysis
The synthesis of acrylate derivatives often involves reactions with acrylate monomers. For instance, methyl acrylate reacts with palladium-coordinated secondary phosphines, leading to the formation of complexes with potential applications in catalysis . Another synthesis route involves the Claisen ortho ester rearrangement, which can be used to prepare substituted acrylates . These methods highlight the versatility of acrylate derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of acrylate derivatives can be complex and is often analyzed using various spectroscopic techniques. For example, the molecular structure and conformation of methyl acrylate have been studied using gas electron diffraction and ab initio calculations, revealing the existence of s-cis and s-trans conformers . Similarly, the crystal structure of a related compound, methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, has been determined, showing weak intermolecular interactions in the crystal lattice .
Chemical Reactions Analysis
Acrylate derivatives participate in a variety of chemical reactions. The photochemical dimerization of methyl 3-(2-furyl)acrylate, for example, has been studied using DFT calculations, showing high regioselectivity and stereoselectivity . Radical polymerization is another common reaction, with methyl acrylate being polymerized using novel radical initiators . These reactions are fundamental to the development of new polymeric materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylate derivatives are crucial for their practical applications. The radical polymerization and copolymerization of methyl 2-(acyloxymethyl)acrylate, a hindered 2-substituted acrylate, have been studied, revealing that these monomers homopolymerize faster than methyl methacrylate and lead to high molecular weight polymers . Additionally, the methylation of poly(acrylic acid) has been investigated, transforming the thiocarbonyl group to a thiol-end group, which affects the polymer's properties .
特性
IUPAC Name |
methyl (E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-10-7-5-9(6-8-11(14)16-2)12(17-3)13(10)18-4/h5-8H,1-4H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPRQDJNPJRLOB-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-(2,3,4-trimethoxyphenyl)acrylate | |
CAS RN |
116406-21-4 | |
| Record name | Methyl (2E)-3-(2,3,4-trimethoxyphenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116406-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



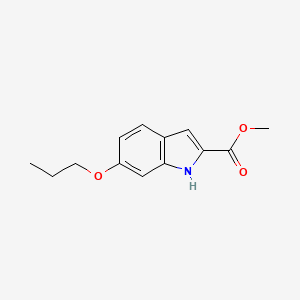
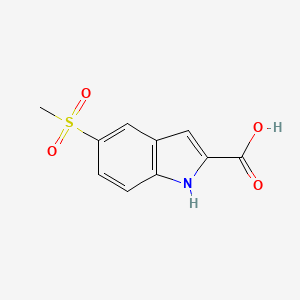
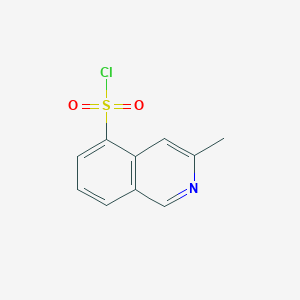
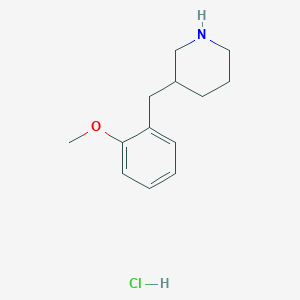
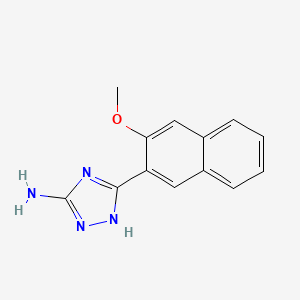
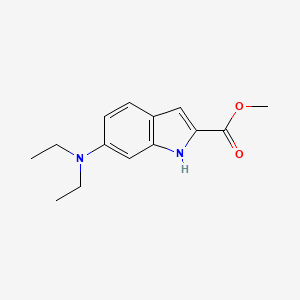
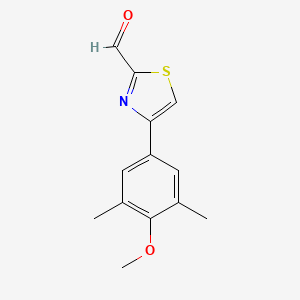
![Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B3022400.png)
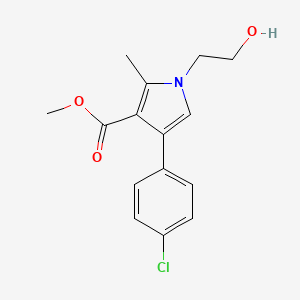
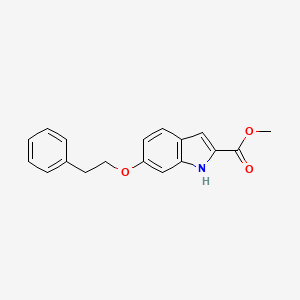
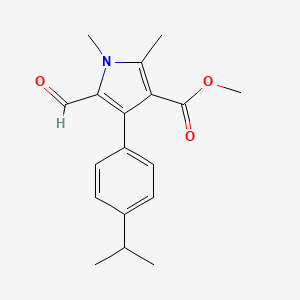
![4-[Acetyl(methyl)amino]benzoic acid](/img/structure/B3022407.png)
